One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents to form the quinazoline ring system. For example, [] describes the synthesis of 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones via oxidative cyclization of corresponding 2-arylidineamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzamides.
Another strategy involves the construction of the piperazine moiety onto a pre-existing quinazoline scaffold. For instance, [] details the synthesis of 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives by reacting chloroindenoquinoline derivatives with N-methylpiperazine.
Molecular Structure Analysis
Techniques like X-ray crystallography, as demonstrated in [] and [], would be crucial for elucidating the three-dimensional structure and analyzing intermolecular interactions of 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline.
Mechanism of Action
Quinazoline derivatives are known to interact with various biological targets, including enzymes and receptors. For instance, [] describes the antihypertensive activity of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, suggesting a potential interaction with adrenergic receptors or other cardiovascular targets.
Piperazine derivatives, particularly those with aryl substituents, have demonstrated affinity for serotonin receptors. [] reports the development of tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists, indicating a possible mechanism for 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline if it exhibits similar binding properties.
Compound Description: This compound is identified as an antifibrillary and anti-arrhythmic agent. []
Relevance: This compound shares a structural similarity with 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline through the presence of both a 4-chlorophenyl group and a 4-methyl-1-piperazinyl moiety within its structure. []
Cetirizine dihydrochloride
Compound Description: Specifically, its crystalline form I exhibiting a unique X-ray diffraction pattern is discussed. This form is significant for its inclusion in pharmaceutical compositions. []
Relevance: While the core structure differs, cetirizine dihydrochloride contains a 4-chlorophenyl group connected to a piperazine ring, a structural motif also found in 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline. This shared element suggests potential similarities in their physicochemical properties or binding affinities. []
Compound Description: This compound serves as a reagent in peptide synthesis, as exemplified by its use in synthesizing peptides like benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester and benzyloxycarbonyl-L-aspartyl-(tert-butyl ester)-L-phenylalanyl-L-valine methyl ester. []
Relevance: This compound shares the 4-chlorophenyl and 4-methyl-1-piperazinyl moieties with 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline, indicating a potential for similar chemical reactivity or interactions. []
Compound Description: Specifically, derivatives with 1-[2-hydroxy-3-(4-halogenophenyl)-1-piperazinyl]propyl or 1-[2-hydroxy-3-(4-chlorophenyl)-1-piperazinyl]propyl substituents at the amide nitrogen exhibit analgesic and sedative activities. []
Relevance: These derivatives are structurally related to 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline through the shared presence of a 4-chlorophenyl group attached to a piperazine ring. This structural similarity may contribute to their shared pharmacological properties. []
Compound Description: SCH 66712 acts as a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6), a crucial enzyme in drug metabolism. It exhibits a high affinity for CYP2D6 and forms a protein adduct, leading to enzyme inactivation. []
Relevance: Despite their structural differences, both SCH 66712 and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline share a piperazine ring system. This commonality could reflect shared characteristics in their binding interactions with biological targets. []
Compound Description: This compound acts as an inhibitor of human heme oxygenase-1 (HO-1). Its binding to HO-1 is characterized by the coordination of its chlorophenyl group to a distal hydrophobic pocket within the enzyme. Notably, the binding of this compound induces the formation of a new hydrophobic pocket within HO-1. []
Relevance: The compound shares a 4-chlorophenyl group with 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline. This common structural feature might contribute to similar binding interactions within hydrophobic pockets of target proteins. []
Compound Description: Olanzapine is an atypical antipsychotic drug known to induce weight gain, hyperphagia, and metabolic dysregulation. Studies have identified several polymorphic forms of olanzapine, including Form I, which exhibits distinct physicochemical properties. [, , , , ]
Relevance: Both olanzapine and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline belong to the same class of compounds containing a piperazine ring substituted with a 4-methyl-1-piperazinyl group. This structural similarity might be linked to shared pharmacological activities or metabolic pathways. [, , , , ]
Compound Description: SUVN-502 is recognized as a potent and selective antagonist of the 5-hydroxytryptamine-6 receptor (5-HT6R), exhibiting potential for treating cognitive disorders, including Alzheimer's disease. It demonstrates high affinity for the human 5-HT6R and selectivity over a wide range of other targets, including receptors, enzymes, and ion channels. []
Relevance: SUVN-502 and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline share a 4-methyl-1-piperazinyl moiety. Although their core structures differ, this common fragment could suggest similarities in their binding interactions or pharmacological profiles, particularly regarding interactions with serotonin receptors. []
Compound Description: This compound is recognized for its antihistaminic properties, making it potentially useful as an antiallergic and antispasmodic agent. Both its anhydrous dihydrochloride form and monohydrate form are highlighted for their medicinal applications. []
Relevance: Both this compound and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline share a piperazine ring as a core structural feature. This suggests potential similarities in their binding affinities or interactions with biological targets. []
Compound Description: KB-6806 is a novel 5-HT3 receptor antagonist. An enzyme immunoassay (EIA) has been developed for its detection, utilizing an antibody specific to KB-6806. The EIA method allows for the quantification of KB-6806 in biological samples, such as dog plasma. []
Relevance: KB-6806 and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline share the 4-methyl-1-piperazinyl substituent. This structural similarity may indicate overlapping pharmacological effects, particularly in relation to their interactions with serotonin receptors. []
Compound Description: This compound, along with its derivatives, has been synthesized using a green chemistry approach employing sulphamic acid as a catalyst. This method offers advantages such as high yields, minimal side reactions, and the ability to recycle and reuse the catalyst. []
Relevance: The compound's structure, featuring a 3-chlorophenyl group linked to a piperazine ring, resembles that of 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline. This similarity could indicate comparable reactivity or potential for similar pharmacological activities. []
Compound Description: Ofloxacin is a quinolone antimicrobial agent. Notably, its S-(-) enantiomer exhibits significantly higher activity against a range of bacteria compared to its R-(+) counterpart. This difference in activity highlights the importance of stereochemistry in its biological interactions. []
Relevance: Ofloxacin and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline both contain a 4-methyl-1-piperazinyl substituent. This shared feature suggests a potential for overlapping interactions with biological targets, although their specific mechanisms of action may differ due to the distinct core structures. []
Compound Description: SLV308 is identified as a novel compound with partial agonist activity at dopamine D2 and D3 receptors and full agonist activity at serotonin 5-HT1A receptors. []
Relevance: Both SLV308 and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline belong to the class of compounds bearing the 4-methyl-1-piperazinyl group. This shared structural element could suggest some overlap in their pharmacological profiles, particularly concerning their interactions with dopamine and serotonin receptors. []
Compound Description: JNJ-46356479 has been identified as a highly selective and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate 2 receptor (mGlu2). It exhibits improved solubility and drug-like properties compared to earlier lead compounds in its class. []
Relevance: Both JNJ-46356479 and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline share a piperazine ring as a central structural motif. Although they have different core structures and pharmacological targets, this shared feature might imply commonalities in their binding interactions with receptors or their metabolic profiles. []
Compound Description: This class of compounds, characterized by a quinazolinone core, has been investigated for its antitumor activity. []
Relevance: This compound class exhibits a high degree of structural similarity to 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline, particularly sharing the 4-methyl-1-piperazinylquinazolinone moiety. This close structural relationship suggests these compounds might share similar mechanisms of action or possess overlapping pharmacological properties. []
Compound Description: This compound is a hydrobromide salt of a larger organic molecule and is characterized by the presence of a 4-methyl-1-piperazinyl group within its structure. []
Relevance: Ponatinib hydrobromide shares the 4-methyl-1-piperazinyl group with 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline. While their core structures differ significantly, this shared fragment hints at potential commonalities in their pharmacokinetic properties or interactions with certain biological targets. []
Compound Description: This compound is an o-carboranyl derivative being explored for its potential application in boron neutron capture therapy (BNCT), a cancer treatment modality. The incorporation of the o-carborane cage aims to enhance the compound's tumor-targeting and neutron-capturing properties for more effective BNCT. []
Relevance: Both this compound and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline contain the 4-methyl-1-piperazinyl substituent. This shared feature, while not indicative of similar biological activity, might suggest potential similarities in their synthesis pathways or physicochemical properties. []
Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor with potential neuroprotective effects. It exhibits strong inhibitory activity against PARP-1 and demonstrates efficacy in reducing cell death in models of oxidative stress and Parkinson's disease. []
Relevance: FR255595 and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline share a significant structural similarity with a 4-(4-chlorophenyl)-1-piperazinylquinazoline core. This striking resemblance strongly suggests they might exhibit overlapping pharmacological profiles and potentially share a similar mechanism of action. []
2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline
Compound Description: This compound displays significant nootropic activity, effectively reversing scopolamine-induced learning impairment in a passive avoidance task. It also exhibits notable anticonvulsive and antihypoxic properties, highlighting its potential as a multifaceted therapeutic agent. []
Relevance: Both 2-(4-Allyl-1-piperazinyl)-4-pentyloxyquinazoline and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline share a quinazoline ring substituted at the 2-position with a piperazine ring. This structural commonality, particularly the shared quinazoline scaffold, suggests they may belong to the same chemical class and potentially share some pharmacological properties, although their specific activities may differ due to the variations in substituents on the piperazine ring. []
Compound Description: GSK588045 has been identified as a potent antagonist of 5-HT1A, 5-HT1B, and 5-HT1D receptors. Its development involved optimizing for multiple parameters, including potency, selectivity, pharmacokinetics, and activity in in vivo models. []
Relevance: GSK588045 and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline both contain a piperazine ring within their structures. Although their core structures and pharmacological targets are distinct, the shared presence of the piperazine ring suggests they might have similar molecular properties or interact with specific biological targets in related ways. []
Compound Description: SGB1534 acts as a selective α1-adrenoceptor blocking agent. It effectively inhibits depolarizations and contractions induced by α1-adrenoceptor agonists in vascular smooth muscle, indicating its potential for treating hypertension or other conditions involving α1-adrenoceptor overactivity. []
Relevance: SGB1534 and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline share a common structural motif consisting of a quinazoline ring substituted with a piperazine ring. This structural resemblance, particularly the shared quinazoline scaffold, suggests that they may belong to the same chemical class and potentially share some pharmacological properties. []
Compound Description: DU 125530 is a novel, selective, and silent antagonist of the 5-HT1A receptor. It exhibits dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching up to 72% occupancy at clinically relevant doses. Its selectivity for 5-HT1A receptors and favorable pharmacological properties make it a promising candidate for treating anxiety and mood disorders. []
Relevance: DU 125530 and 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline share the piperazine ring as a central structural component. This common feature, despite differences in their core structures and target receptors, might indicate similar pharmacokinetic properties or a tendency to interact with specific amino acid residues within their target binding sites. []
Compound Description: This compound, particularly its (+)-enantiomer, demonstrates potent neuroleptic activity in animal models. The stereospecificity of its action highlights the crucial role of its (10S)-configuration in its pharmacological effects. []
Relevance: While structurally diverse from 2-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)quinazoline, this compound also features a piperazine ring within its structure. This commonality hints at potential similarities in their binding to specific biological targets or their overall pharmacokinetic properties, although further investigation is needed to confirm such relationships. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.